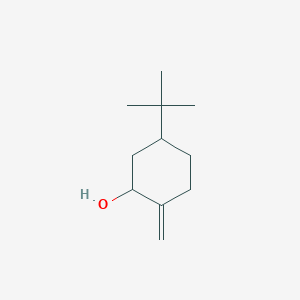
5-tert-butyl-2-methylidenecyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-methylidenecyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group, a tert-butyl group, and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methylidenecyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm. Another method involves the oxidation of cyclohexane using cobalt catalysts, which produces a mixture of cyclohexanol and cyclohexanone .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of cyclohexane in air, using cobalt catalysts. This process co-produces cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation process involves radicals and the intermediacy of hydroperoxide .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone.
Reduction: It can be reduced to form cyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Chlorocyclohexane
Aplicaciones Científicas De Investigación
5-tert-butyl-2-methylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-2-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
- Cyclohexanol, 4-tert-butyl-, cis-
Uniqueness
5-tert-butyl-2-methylidenecyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
19245-69-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
5-tert-butyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |
Clave InChI |
MKWJZCGGUSWUQL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)C(C1)O |
SMILES canónico |
CC(C)(C)C1CCC(=C)C(C1)O |
Key on ui other cas no. |
19245-70-6 |
Sinónimos |
Cyclohexanol,5-(1,1-dimethylethyl)-2-methylene-cis- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















